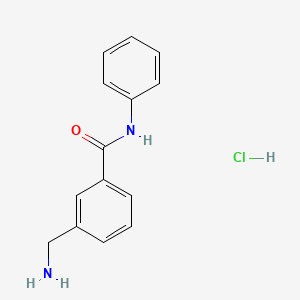

3-(aminomethyl)-N-phenylbenzamide hydrochloride

Descripción general

Descripción

3-(Aminomethyl)-N-phenylbenzamide hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure, which includes an aminomethyl group attached to a benzamide moiety, and its hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-aminomethylbenzoic acid and aniline.

Reaction Steps: The carboxylic acid group of 3-aminomethylbenzoic acid is first activated using reagents like thionyl chloride to form the acid chloride. This is then reacted with aniline to form the benzamide derivative.

Hydrochloride Formation: The resulting benzamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions such as temperature, pH, and reaction time to ensure product quality.

Purification: The crude product is purified using crystallization techniques, often involving solvent systems to achieve high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often involving alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, strong bases.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Amines, alcohols.

Substitution Products: Alkylated amines.

Aplicaciones Científicas De Investigación

Synthesis and Mechanism of Action

The synthesis typically involves the reaction of 3-(aminomethyl)aniline with benzoyl chloride in the presence of a base like triethylamine. This method allows for the formation of the desired compound while minimizing by-products. The mechanism of action generally involves interactions with specific molecular targets, such as enzymes or receptors, where the aminomethyl group can form hydrogen bonds and electrostatic interactions leading to modulation of activity.

Medicinal Chemistry

3-(Aminomethyl)-N-phenylbenzamide hydrochloride shows promise in drug development due to its biological activity:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The mechanism appears to involve modulation of apoptosis and inflammatory pathways .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Research has demonstrated that this compound interacts with various biological targets:

- Enzyme Inhibition : Studies have shown that it can inhibit key enzymes involved in cancer progression, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : In silico studies have indicated antibacterial and antifungal activities, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Case Studies and Research Findings

Several studies have evaluated the biological activity and potential applications of this compound:

- Anticancer Screening : A comprehensive study screened derivatives for anticancer activity using National Cancer Institute guidelines, revealing that certain derivatives exhibited IC50 values comparable to established anticancer agents.

- Inflammation Models : In vivo studies demonstrated that the compound could reduce markers of inflammation in animal models, supporting its potential application in treating inflammatory conditions .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.

Comparación Con Compuestos Similares

3-(Aminomethyl)-N-phenylbenzamide hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:

3-(Aminomethyl)pyridine: Similar in having an aminomethyl group but differs in the aromatic ring structure.

4-(Aminomethyl)benzoic acid: Similar in the benzamide structure but differs in the position of the aminomethyl group.

These compounds share similarities in their functional groups but differ in their chemical properties and applications.

Actividad Biológica

3-(Aminomethyl)-N-phenylbenzamide hydrochloride (CAS No. 1171573-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data on its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features an aminomethyl group attached to a phenylbenzamide structure, which is significant for its interaction with biological targets. The hydrochloride salt form enhances its solubility, making it more bioavailable for therapeutic applications.

Biological Activity Overview

Research indicates that compounds within the benzamide class, including this compound, exhibit a range of biological activities:

- Antiprotozoal Activity : Similar derivatives have shown efficacy against various protozoan parasites. For instance, certain N-phenylbenzamide derivatives have been reported to disrupt kinetoplast DNA (kDNA) in Trypanosoma brucei, leading to parasite death through the displacement of essential DNA-binding proteins .

- Antifungal and Insecticidal Properties : Novel N-phenylbenzamide derivatives have demonstrated antifungal activities against pathogens like Botrytis cinerea and Botryosphaeria dothidea. These compounds were found to outperform standard treatments at specific concentrations .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- DNA Interaction : The compound may bind to DNA or kDNA, disrupting normal cellular functions in parasites. This is similar to other benzamide derivatives that target the minor groove of DNA .

- Enzyme Inhibition : Some studies suggest that related compounds inhibit key enzymes involved in cellular metabolism, such as dihydrofolate reductase (DHFR), which plays a crucial role in folate metabolism and DNA synthesis .

Case Study 1: Antiprotozoal Efficacy

In a study assessing various benzamide derivatives, the compound exhibited significant activity against T. brucei, demonstrating a dose-dependent response. The effective concentration (EC50) was found to be lower than that of traditional antiprotozoal agents, indicating potential for further development as a therapeutic agent .

Case Study 2: Antifungal Activity

A series of N-phenylbenzamide derivatives were synthesized and tested for antifungal activity. Among these, certain compounds showed superior efficacy against B. cinerea with minimum inhibitory concentrations (MICs) significantly lower than control treatments .

Table 1: Biological Activities of Related Benzamide Derivatives

Propiedades

IUPAC Name |

3-(aminomethyl)-N-phenylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.ClH/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13;/h1-9H,10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPOEXWCRQWHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.